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molecular formula C8H5BrF2O2 B8722686 4-Bromo-2,5-difluoro-3-methylbenzoic acid

4-Bromo-2,5-difluoro-3-methylbenzoic acid

Cat. No. B8722686
M. Wt: 251.02 g/mol
InChI Key: QKRJZGHIXGLFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05935952

Procedure details

In 658 ml of 4.7% hydrobromic acid was suspended 26.3 g of 4-amino-2,5-difluoro-3-methylbenzoic acid, and 161 g of cupric bromide was added to the suspension. To this suspension was dropwise added a solution of 16.5 g of sodium nitrite in 165 ml of water over one hour with ice-cooling, and the resulting mixture was stirred for one hour at the same temperature and then at room temperature for two hours. To the reaction mixture was added 700 ml of toluene and the organic layer formed was separated, washed with 100 ml of conc. hydrochloric acid and then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under reduced pressure. To the residue obtained was added n-hexane and the resulting crystals were collected by filtration to obtain 29.5 g of colorless, crystalline 4-bromo-2,5-difluoro-3-methylbenzoic acid.
Quantity
26.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric bromide
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
Quantity
165 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
658 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:12])[C:3]=1[CH3:13].N([O-])=O.[Na+].C1(C)C=CC=CC=1.CCCCCC.[BrH:31]>O>[Br:31][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:12])[C:3]=1[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
NC1=C(C(=C(C(=O)O)C=C1F)F)C
Step Two
Name
cupric bromide
Quantity
161 g
Type
reactant
Smiles
Step Three
Name
Quantity
16.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
165 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
700 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
658 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for one hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the suspension
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
at room temperature for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layer formed
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with 100 ml of conc. hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue obtained
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=C(C(=O)O)C=C1F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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